molecular formula C14H21N5O B2581725 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide CAS No. 2034226-94-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide

Cat. No.: B2581725
CAS No.: 2034226-94-1
M. Wt: 275.356
InChI Key: KJCHMZCSBFGQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide is a synthetic compound that features a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide typically involves the following steps:

  • Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields .

  • Attachment of the Propyl Chain: : The propyl chain is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a suitable alkylating agent.

  • Formation of the Butanamide Moiety: : The final step involves the amidation reaction, where the propyl-substituted triazolopyrimidine reacts with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the triazolopyrimidine moiety, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be employed to modify the triazolopyrimidine ring, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Alkyl halides and nucleophiles like amines or thiols are common reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The triazolopyrimidine moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent, particularly in targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation .

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: These compounds share a similar core structure and are also studied for their biological activities.

    Triazolopyridines: These compounds have a similar triazole ring but differ in the attached pyridine moiety.

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

3,3-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-14(2,3)7-12(20)15-6-4-5-11-8-16-13-17-10-18-19(13)9-11/h8-10H,4-7H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCHMZCSBFGQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCCC1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.